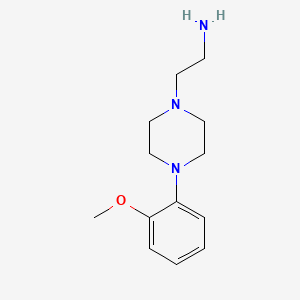

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine

Descripción general

Descripción

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine is an organic compound with the molecular formula C13H21N3O. It is a derivative of piperazine, a heterocyclic amine, and features a methoxyphenyl group attached to the piperazine ring. This compound is of interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine typically involves the reaction of 2-methoxyphenylpiperazine with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The ethanamine side chain facilitates nucleophilic substitution, particularly with alkyl halides. For example, reactions with 1,3-dichloropropane yield intermediates like 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine, which can further react with amines such as amantadine or memantine under basic conditions .

Table 1: Reaction Conditions for Alkylation

| Reagent | Solvent | Base | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1,3-Dichloropropane | Dry acetonitrile | – | – | Reflux | 85 |

| Amantadine hydrochloride | Dry acetonitrile | K₂CO₃ | NaI | 80°C | 78 |

Base-Induced Multicomponent Reactions

The compound reacts with disulfides and trimethylsilyl cyanide (TMSCN) in ethanol under basic conditions to form sulfur-containing derivatives. This method, optimized with Cs₂CO₃, achieves high yields (up to 90%) and tolerates diverse disulfides .

Table 2: Optimization of Base for Cyanide Addition

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | EtOH | 3 | 90 |

| K₂CO₃ | EtOH | 3 | 65 |

| *BuOK | EtOH | 3 | 40 |

Mechanism : The reaction proceeds via an SN2 pathway, where the ethanamine acts as a nucleophile attacking the electrophilic carbon in the disulfide-TMSCN intermediate .

Condensation with Bioactive Amines

The primary amine group undergoes condensation with neurologically active amines (e.g., memantine) to form hybrid molecules. These derivatives exhibit enhanced solubility and receptor-binding profiles .

Example Reaction :

Yield : 72% .

Functionalization via Cyanide Addition

Reactions with TMSCN introduce nitrile groups at the ethanamine terminus, enabling further derivatization into acyl-CoA: cholesterol acyltransferase (ACAT-1) inhibitors. Ethanol serves as an optimal solvent, with minimal water interference .

Key Observation :

Structural Influences on Reactivity

-

Piperazine Core : Enhances nucleophilicity due to lone-pair electrons on nitrogen.

-

Methoxyphenyl Group : Electron-donating effects stabilize intermediates during substitution.

-

Ethanamine Chain : Primary amine enables cross-coupling and condensation reactions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has a wide range of applications across different scientific domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

Biology

- Receptor Interaction Studies : It is studied for its interactions with biological receptors, particularly serotonin receptors (5-HT), which are crucial for mood regulation.

Medicine

- Potential Therapeutic Effects : Investigated for its effects on neurological disorders, including depression and anxiety disorders.

Industry

- Material Development : Utilized in the creation of new materials and chemical processes.

Research indicates significant biological activity related to serotonin receptor modulation:

Binding Affinity Studies

In silico docking studies have shown that this compound has a high affinity for serotonin receptors, making it a promising candidate for developing new antidepressants or antipsychotics.

Case Studies

-

Mood Disorders

- A study investigated the effects of this compound on serotonin receptor modulation in animal models. Results indicated significant improvements in depressive behaviors at specific dosages.

-

Anxiety Disorders

- Another research project focused on the anxiolytic effects of the compound. It was found to reduce anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders.

Mecanismo De Acción

The mechanism of action of 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in various physiological processes. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine include:

Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.

Naftopidil: Used in the treatment of benign prostatic hyperplasia.

Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique binding affinities and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development .

Actividad Biológica

2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly in relation to serotonin receptors. This article explores the compound's structure, synthesis, binding affinities, and potential therapeutic applications based on diverse sources.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₁N₃O

- Molecular Weight : Approximately 235.33 g/mol

- Structural Features : The compound contains a piperazine ring and a methoxyphenyl group, contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Refluxing : The starting material, 1-(2-methoxyphenyl)piperazine, is refluxed with an alkyl halide.

- Base Addition : A base such as potassium carbonate is added in dry acetonitrile to facilitate the reaction.

- Purification : The product is purified through standard techniques such as recrystallization or chromatography.

Serotonin Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in mood regulation and anxiety responses. The compound has been studied for its potential as a selective ligand for these receptors, suggesting possible therapeutic applications in treating mood disorders and other psychiatric conditions.

Binding Affinity Studies

In silico docking studies have demonstrated that this compound has a high affinity for serotonin receptors. Comparative analyses with other arylpiperazine-based compounds showed that it can serve as a lead compound for developing new antidepressants or antipsychotics.

| Compound | Binding Affinity (nM) | Receptor Target |

|---|---|---|

| This compound | Moderate to High | 5-HT Receptors |

| Trazodone | Low to Moderate | Alpha1-Adrenergic Receptor |

| Urapidil | Moderate | Alpha1-Adrenergic Receptor |

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug efficacy and safety.

Case Studies

- Mood Disorders : A study investigated the effects of this compound on serotonin receptor modulation in animal models of depression. The results indicated significant improvements in depressive behaviors when administered at specific dosages.

- Anxiety Disorders : Another research project focused on the anxiolytic effects of the compound. It was found to reduce anxiety-like behaviors in rodent models, supporting its potential use in treating anxiety disorders .

Propiedades

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-17-13-5-3-2-4-12(13)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVVQPVEUGLAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439294 | |

| Record name | 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40255-48-9 | |

| Record name | 1-(2-aminoethyl)-4-(2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.